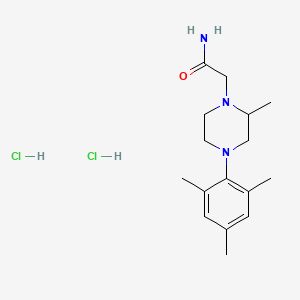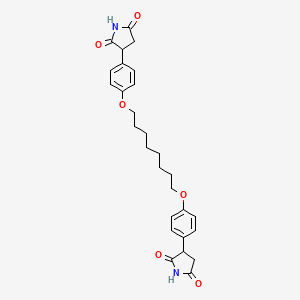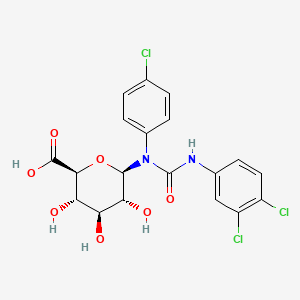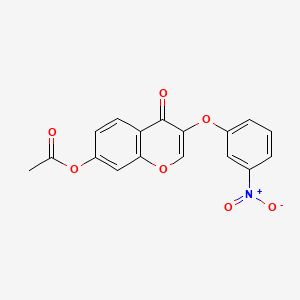
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an acetyloxy group at the 7th position and a 3-nitrophenoxy group at the 3rd position on the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor.
Acetylation: The 7th position of the benzopyran ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The 3rd position is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Phenoxy Substitution: Finally, the nitro group is substituted with a 3-nitrophenoxy group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzopyran-4,7-dione derivatives.
Reduction: Formation of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-aminophenoxy)-.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 7-(hydroxy)-3-(3-nitrophenoxy)-: Similar structure but with a hydroxy group instead of an acetyloxy group.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-nitrophenoxy)-: Similar structure but with a nitro group at the 4th position of the phenoxy ring.
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
137988-19-3 |
|---|---|
Fórmula molecular |
C17H11NO7 |
Peso molecular |
341.27 g/mol |
Nombre IUPAC |
[3-(3-nitrophenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H11NO7/c1-10(19)24-13-5-6-14-15(8-13)23-9-16(17(14)20)25-12-4-2-3-11(7-12)18(21)22/h2-9H,1H3 |
Clave InChI |
VHEVRRUDRNGITC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


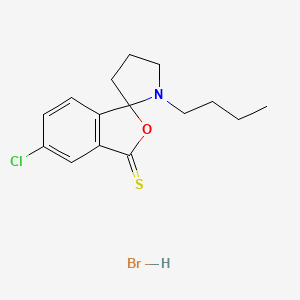
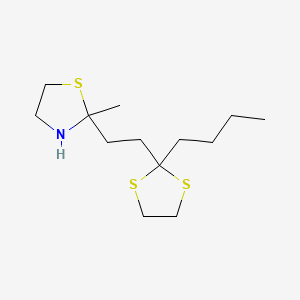
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
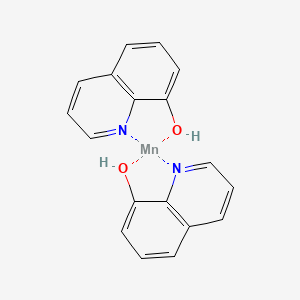
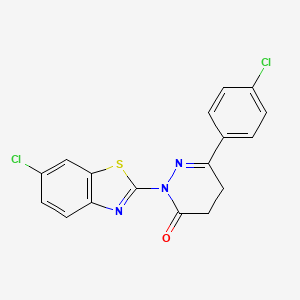

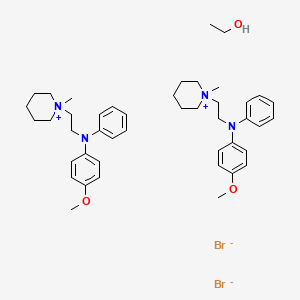

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)

